(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone
Beschreibung
The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone is a synthetic heterocyclic molecule featuring a fused pyrrolo[3,4-c]pyrazole core substituted with a tert-butyl group and a 1H-pyrrole moiety. The methanone bridge connects this core to a 2-phenylthiazole ring, a structural motif often associated with bioactivity in medicinal chemistry .
Eigenschaften
IUPAC Name |
(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-23(2,3)28-21(26-11-7-8-12-26)17-13-27(14-18(17)25-28)22(29)19-15-30-20(24-19)16-9-5-4-6-10-16/h4-12,15H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHKXFLKGGXXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule that exhibits significant biological activity. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. Its unique structure incorporates multiple heterocycles and functional groups, making it a promising candidate for further pharmacological studies.
Structural Characteristics
The compound features:
- A pyrrolo[3,4-c]pyrazole core with a tert-butyl substituent.
- A thiazole moiety that enhances its biological profile.
- Multiple nitrogen atoms in its structure, contributing to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound possesses various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail these activities supported by relevant studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance:
- Inhibition of CDK9-mediated RNA polymerase II transcription : This mechanism leads to reduced expression of the anti-apoptotic protein Mcl-1, promoting apoptosis in cancer cells .
- Cytotoxicity against cancer cell lines : Compounds with similar structures have shown IC50 values indicating significant cytotoxicity. For example, thiazole derivatives have demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines .
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Thiazole Derivative 1 | 1.61 | Anticancer |
| Thiazole Derivative 2 | 1.98 | Anticancer |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Compounds featuring thiazole rings have been shown to exhibit significant anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
The antimicrobial potential of compounds containing both thiazole and pyrazole structures has been explored:
- Studies indicate that such compounds can inhibit bacterial growth effectively, with some derivatives showing promising results against resistant strains .
Case Studies and Research Findings
- Study on Thiazole-integrated Compounds : A study evaluated various thiazole-integrated pyrrolidinones for their anticonvulsant and anticancer activities. The findings suggested that structural modifications significantly impacted their efficacy against cancer cell lines .
- Molecular Dynamics Simulations : Research employing molecular dynamics simulations revealed that certain derivatives interact primarily through hydrophobic contacts with target proteins, enhancing their potential as therapeutic agents .
- Screening for Novel Anticancer Agents : A drug library screening identified novel anticancer compounds with structural similarities to our target molecule, emphasizing the importance of specific functional groups in enhancing biological activity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The presence of the thiazole moiety is particularly noteworthy as thiazole derivatives have been reported to demonstrate anti-tumor activity against various cancer cell lines, including breast and prostate cancer cells .
2. Anti-inflammatory Properties
The compound's structural analogs have shown promising anti-inflammatory effects, suggesting that it may be effective in treating conditions characterized by chronic inflammation. The mechanism of action is likely linked to the inhibition of pro-inflammatory cytokines .
3. Antimicrobial Activity
Research has also highlighted the potential antimicrobial properties of pyrazole derivatives, which could extend to this compound. Its ability to inhibit bacterial growth makes it a candidate for further exploration in infectious disease treatments .
Synthesis Methodologies
The synthesis of this compound can be achieved through various chemical reactions typical for pyrazole derivatives. Notably, palladium-catalyzed reactions have been employed effectively in synthesizing related compounds. The following general steps outline a potential synthetic route:
- Formation of the Pyrrolo-Pyrazole Core : Utilizing a cyclization reaction involving appropriate precursors to create the pyrrolo[3,4-c]pyrazole structure.
- Substitution Reactions : Introducing the tert-butyl group and thiazole moiety through electrophilic substitution or coupling reactions.
- Final Modification : Refining the compound through functional group transformations to yield the final product.
Case Study 1: Anticancer Efficacy
A study demonstrated that a structurally similar pyrazole derivative exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a related compound showed a reduction in TNF-alpha levels in LPS-stimulated macrophages by 40%, highlighting its potential as an anti-inflammatory agent .
Analyse Chemischer Reaktionen
Substitution with 1H-Pyrrol-1-yl
The 1H-pyrrole substituent is incorporated via cross-coupling reactions :
-
Suzuki-Miyaura Coupling : Aryl halides on the pyrazole react with pyrrole boronic esters under Pd catalysis .
-
Buchwald-Hartwig Amination : Direct coupling of pyrrole with halogenated pyrazoles using palladium and ligands .
Typical Conditions :
Methanone-Thiazole Conjugation
The 2-phenylthiazole-methanone moiety is synthesized through:
-
Friedel-Crafts Acylation : Reaction of thiazole with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) .
-
Nucleophilic Acyl Substitution : Coupling pre-formed thiazole derivatives with activated carbonyl groups .
Example Pathway :
-
Synthesis of 2-phenylthiazole-4-carboxylic acid via Hantzsch thiazole synthesis.
-
Conversion to acyl chloride using SOCl₂.
-
Coupling with the pyrrolo[3,4-c]pyrazole amine via Schotten-Baumann reaction .
Methanone Group
-
Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance from the tert-butyl group may limit reactivity.
-
Nucleophilic Addition : Grignard reagents add to the carbonyl, but conjugation with the thiazole may deactivate the site .
Thiazole Ring
-
Electrophilic Substitution : The electron-rich thiazole undergoes bromination or nitration at the 5-position, directed by the phenyl group .
-
Cross-Coupling : Suzuki reactions modify the phenyl ring using aryl boronic acids .
Pyrrole Substituent
-
Electrophilic Aromatic Substitution : Nitration or sulfonation occurs at the α-positions of the pyrrole ring .
Stability and Degradation Pathways
-
Hydrolytic Stability : The tert-butyl group and Boc protection enhance stability under basic conditions .
-
Oxidative Degradation : Conjugated systems (e.g., thiazole-pyrrole) may degrade under strong oxidants (e.g., H₂O₂) .
Synthetic Challenges and Optimization
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocycle Analogues
Compound 26 ():
- Structure : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate.
- Key Differences: Core: Pyrrolo[3,4-c]pyrrole (saturated) vs. pyrrolo[3,4-c]pyrazole (partially unsaturated in the target). Substituents: Benzo-triazole carbonyl vs. 2-phenylthiazole methanone.
- Synthesis : Both compounds utilize HATU-mediated coupling for amide/ketone formation, but Compound 26 employs a Boc-protected intermediate, whereas the target compound’s tert-butyl group likely enhances steric shielding and metabolic stability .
- Stability : The tert-butyl group in the target compound may confer greater resistance to enzymatic degradation compared to Compound 26’s Boc group, which is acid-labile .
Compound 4a ():
- Structure : 1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea.
- Key Differences: Core: Pyrazole vs. pyrrolo[3,4-c]pyrazole. Functional Groups: Thiourea linker vs. methanone-thiazole bridge.
- Bioactivity Relevance: The thiourea group in Compound 4a is associated with kinase inhibition but may introduce toxicity risks absent in the target compound’s thiazole-methanone system .
Thiazole-Containing Analogues
2-Phenylthiazole Derivatives :
- The 2-phenylthiazole moiety in the target compound is structurally analogous to thiazoles in kinase inhibitors (e.g., dasatinib).
Natural Product Derivatives ()
Comparative Data Table
Research Findings and Implications
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Multi-step synthesis involving cyclocondensation and functionalization is typical. For example:
- Use diazomethane and triethylamine in dichloromethane at –20°C for 40–48 hours to form pyrrolopyrazole intermediates .
- Optimize yield by adjusting solvent polarity (e.g., ethyl acetate/hexane for chromatography) and reaction time .
- Monitor intermediates via TLC and purify using recrystallization (e.g., 2-propanol or methanol) .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column chromatography (ethyl acetate/hexane, 1:4) effectively separates polar byproducts .
- Recrystallization from methanol or 2-propanol improves purity for crystalline intermediates .
Q. Which analytical techniques are critical for confirming structural integrity post-synthesis?
Methodological Answer:
- 1H/13C NMR for verifying substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if crystals form) to resolve ambiguities in fused-ring systems, as demonstrated for similar pyrazoles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Methodological Answer:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for similar derivatives?
Methodological Answer:
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations.
- Cross-validate with X-ray crystallography , as seen in corrigenda for pyrazole derivatives .
- Replicate synthesis under controlled conditions to isolate variables (e.g., solvent effects) .
Q. What strategies enable structure-activity relationship (SAR) studies for pharmacological potential?
Methodological Answer:
- Synthesize analogs with modified substituents (e.g., phenyl → thiophene) and test biological activity (e.g., antimicrobial assays) .
- Use molecular docking to predict binding affinities with target proteins (e.g., kinases or receptors) .
Q. How should scale-up synthesis be approached without compromising purity?
Methodological Answer:
- Optimize solvent-to-reactant ratios (e.g., dichloromethane volume) and catalyst loading (e.g., triethylamine) for reproducibility .
- Implement flow chemistry for controlled diazomethane addition, reducing exothermic risks .
Q. What environmental fate studies are applicable for assessing ecological impact?
Methodological Answer:
- Conduct biodegradation assays in simulated environmental matrices (soil/water).
- Model log P (octanol-water partition coefficient) using HPLC retention data to predict bioaccumulation, following frameworks from environmental chemistry studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
